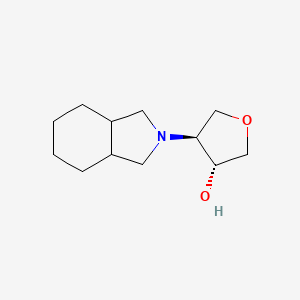
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring fused with an isoindoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or halohydrins.
Construction of the Isoindoline Moiety: This step may involve the reduction of phthalimides or the cyclization of amino alcohols.
Stereoselective Synthesis: Ensuring the correct (3R,4S) configuration might require chiral catalysts or specific reaction conditions to control the stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: For the reduction steps.
Automated Synthesis: Using flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC or DMP to form ketones or aldehydes.
Reduction: Employing hydrogenation or metal hydrides to reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique properties in materials science and catalysis.
Mécanisme D'action
The mechanism by which Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings.
Isoindoline Derivatives: Molecules featuring the isoindoline structure.
Uniqueness
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the combination of the tetrahydrofuran and isoindoline moieties. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
(3R,4S)-4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C12H21NO2/c14-12-8-15-7-11(12)13-5-9-3-1-2-4-10(9)6-13/h9-12,14H,1-8H2/t9?,10?,11-,12-/m0/s1 |
Clé InChI |
YPAQHTLHSNQFGN-QQFIATSDSA-N |
SMILES isomérique |
C1CCC2CN(CC2C1)[C@H]3COC[C@@H]3O |
SMILES canonique |
C1CCC2CN(CC2C1)C3COCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


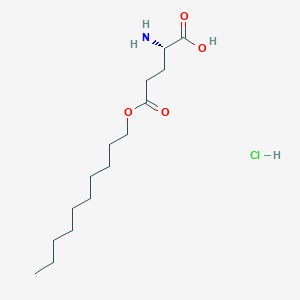
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
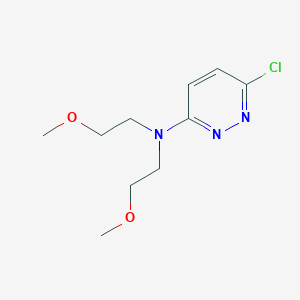
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)

![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
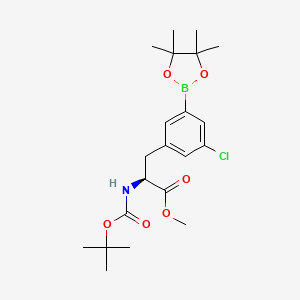
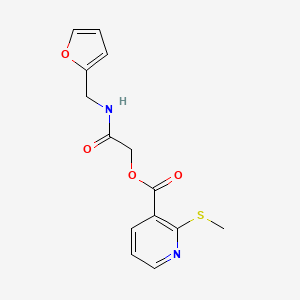
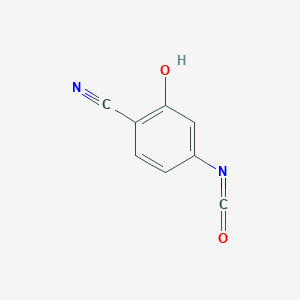
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)

